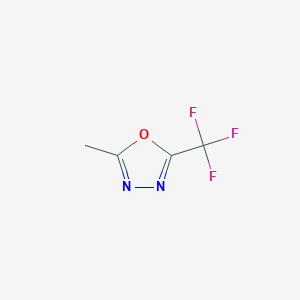

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole is a chemical compound that is part of the 1,3,4-oxadiazole family . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, has been a topic of interest in recent years . The synthesis process often involves the condensation of semicarbazide/thiosemicarbazide with aldehydes followed by oxidative C-O/C-S bond formation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is common in many drugs and is known for its versatility in drug discovery .Scientific Research Applications

Photochemistry and Synthesis

2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole and its derivatives are significant in the field of photochemistry. They have been used as intermediates in the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. The photochemical processes involving these compounds lead to interesting structural transformations, which are beneficial in synthesizing target fluorinated structures (Pace et al., 2004).

Luminescence and OLED Applications

This chemical has been found to exhibit delayed luminescence properties, which are important in the development of organic light-emitting diodes (OLEDs). The specific derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, show blue-shifted fluorescence, indicating potential in OLED efficiency and performance (Cooper et al., 2022).

Synthesis of Luminescent Materials

The derivatives of this compound, specifically 2-aryl-5-methyl variants, have been synthesized for their luminescent properties. These compounds have shown high quantum yields in various solvents, indicating their potential in the development of new luminescent materials (Mikhailov et al., 2020).

Spectral Analysis

Spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles, including trifluoromethyl derivatives, have provided insights into their absorption and fluorescence spectra. These studies are crucial for understanding the electronic properties and potential applications of these compounds in various fields (Gaenko et al., 2006).

Corrosion Inhibition

This compound derivatives have also been studied as agents for controlling metal corrosion. Their efficacy in inhibiting steel dissolution in acidic environments highlights their potential in industrial applications (Kalia et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, that contribute to the proliferation of infectious agents .

Mode of Action

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins that contribute to the proliferation of infectious agents . The compound’s interaction with its targets leads to changes in the biological processes of the infectious agents, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Oxadiazole derivatives have been reported to inhibit various enzymes and proteins involved in the biochemical pathways of infectious agents . This inhibition disrupts the normal functioning of these pathways, leading to the death of the infectious agents .

Result of Action

Oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting that they can inhibit the growth and proliferation of infectious agents at the molecular and cellular levels .

properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVYAPJJIMAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)

![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)